2-Chloro-6-fluoro-3-methoxyphenylacetonitrile CAS number and molecular weight.
2-Chloro-6-fluoro-3-methoxyphenylacetonitrile CAS number and molecular weight.
An In-depth Technical Guide to 2-Chloro-6-fluoro-3-methoxyphenylacetonitrile
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the chemical intermediate 2-Chloro-6-fluoro-3-methoxyphenylacetonitrile. We will delve into its fundamental properties, a robust and logical synthetic pathway, predictive analytical methodologies for its characterization, critical safety protocols for its handling, and its potential applications as a structural motif in medicinal chemistry.
Core Compound Identity and Physicochemical Properties
2-Chloro-6-fluoro-3-methoxyphenylacetonitrile is a polysubstituted aromatic compound featuring a reactive nitrile functional group. The specific arrangement of chloro, fluoro, and methoxy substituents on the phenyl ring creates a unique electronic and steric profile, making it a potentially valuable building block for synthesizing complex molecular architectures. The presence of halogens and a methoxy group allows for further functionalization, while the phenylacetonitrile core is a well-established pharmacophore.
The primary identification and key physicochemical properties are summarized below.
| Parameter | Value | Source |
| Chemical Name | 2-(2-Chloro-6-fluoro-3-methoxyphenyl)acetonitrile | IUPAC Nomenclature |
| CAS Number | 1017777-64-8 | [1][2][3] |
| Molecular Formula | C₉H₇ClFNO | Calculated |
| Molecular Weight | 199.61 g/mol | Calculated |
| Canonical SMILES | COC1=C(C(=CC=C1)F)C(C#N)Cl | Predicted |
Proposed Synthetic Route: A Logic-Driven Approach
As of the writing of this guide, a specific, peer-reviewed synthesis for 2-Chloro-6-fluoro-3-methoxyphenylacetonitrile has not been prominently published. Therefore, a reliable, two-step synthetic protocol is proposed here, starting from the commercially available precursor, 2-chloro-6-fluoro-3-methoxybenzaldehyde. This pathway leverages well-established, high-yielding transformations common in organic synthesis.
The overall strategy involves the reduction of the benzaldehyde to the corresponding benzyl alcohol, followed by conversion to a benzyl halide and subsequent nucleophilic substitution with a cyanide anion. This is a classic and robust method for the preparation of benzyl cyanides.[4]
Step 1: Reduction of 2-Chloro-6-fluoro-3-methoxybenzaldehyde to Benzyl Alcohol
The initial step is the selective reduction of the aldehyde functionality to a primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its high selectivity for aldehydes and ketones, its operational simplicity, and its excellent safety profile compared to more powerful reducing agents like lithium aluminum hydride (LAH). The reaction is typically performed in an alcoholic solvent, such as methanol or ethanol, at ambient temperature.
Step 2: Conversion of Benzyl Alcohol to 2-Chloro-6-fluoro-3-methoxyphenylacetonitrile
The resulting benzyl alcohol is converted into the target nitrile. A common method is a two-part, one-pot procedure. First, the alcohol is converted to the more reactive benzyl chloride using thionyl chloride (SOCl₂) or a similar reagent. The crude benzyl chloride is then reacted in situ with a cyanide salt, such as sodium cyanide (NaCN), in a polar aprotic solvent like dimethylformamide (DMF) or acetone to facilitate the Sₙ2 reaction. The addition of a catalytic amount of sodium iodide can accelerate the reaction by forming the more reactive benzyl iodide intermediate.[4]
Experimental Protocol: A Self-Validating Workflow
Materials and Equipment:
-
2-Chloro-6-fluoro-3-methoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Sodium cyanide (NaCN)
-
Sodium iodide (NaI)
-
Acetone
-
Round-bottom flasks, magnetic stirrer, reflux condenser, dropping funnel
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Reduction: To a stirred solution of 2-chloro-6-fluoro-3-methoxybenzaldehyde (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.1 eq) portion-wise. Monitor the reaction by TLC until the starting material is consumed. Quench the reaction carefully with water, and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield crude (2-chloro-6-fluoro-3-methoxyphenyl)methanol.
-
Cyanation: In a well-ventilated fume hood, dissolve the crude benzyl alcohol (1.0 eq) in a suitable solvent. Cool the solution to 0 °C and add thionyl chloride (1.2 eq) dropwise. After the conversion to the benzyl chloride is complete (monitor by TLC), carefully add this solution to a stirred suspension of sodium cyanide (1.5 eq) and catalytic sodium iodide in acetone.[4] Heat the mixture to reflux and stir for 16-20 hours.[4] After cooling, filter the mixture and concentrate the filtrate. Purify the resulting crude product by column chromatography on silica gel to obtain pure 2-Chloro-6-fluoro-3-methoxyphenylacetonitrile.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Predictive Analytical Characterization
No experimental spectroscopic data for this compound is readily available. However, based on its structure, a predictive analysis of its expected spectral features is presented below. This serves as a benchmark for researchers to validate their synthetic product.
¹H NMR Spectroscopy (Predicted)
(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.20 - 7.00 | m | 2H | Ar-H | Aromatic protons, complex splitting due to F and H-H coupling. |
| ~ 3.95 | s | 3H | -OCH₃ | Methoxy group protons, singlet. |
| ~ 3.80 | s | 2H | -CH₂ CN | Methylene protons adjacent to the nitrile and aromatic ring, singlet. |
¹³C NMR Spectroscopy (Predicted)
(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 160 (d) | C -F | Carbon directly attached to fluorine, large C-F coupling constant. |
| ~ 155 | C -OMe | Aromatic carbon attached to the methoxy group. |
| ~ 130 (d) | C -Cl | Aromatic carbon attached to chlorine, influenced by fluorine coupling. |
| ~ 125-115 | Ar-C H | Aromatic carbons bearing protons. |
| ~ 117 | -C N | Nitrile carbon, characteristic chemical shift. |
| ~ 110 | Ar-C -CH₂CN | Quaternary aromatic carbon. |
| ~ 56 | -OC H₃ | Methoxy carbon. |
| ~ 25 | -C H₂CN | Methylene carbon. |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~ 2250 | -C≡N | Nitrile stretch (strong, sharp) |
| ~ 1600, 1480 | C=C | Aromatic ring stretch |
| ~ 1250 | C-O | Aryl-alkyl ether C-O stretch |
| ~ 1100 | C-F | Aryl-F stretch |
| ~ 750 | C-Cl | Aryl-Cl stretch |
Safety, Handling, and Personal Protective Equipment (PPE)
As with any nitrile-containing compound, 2-Chloro-6-fluoro-3-methoxyphenylacetonitrile should be handled with care. Organic nitriles can be toxic if inhaled, ingested, or absorbed through the skin.
-
Engineering Controls: All manipulations should be performed in a well-ventilated laboratory chemical hood.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves. Nitrile gloves provide good splash protection but should be changed immediately upon contamination.[5][6] For prolonged contact, thicker gloves or alternative materials may be necessary.[7] Avoid using nitrile gloves with certain aromatic solvents or concentrated acids.[8]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Lab Coat: A flame-resistant lab coat should be worn at all times.
-
-
Handling: Avoid creating aerosols or dust. Wash hands thoroughly after handling.[9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Potential Applications in Research and Drug Discovery
The true value of a chemical intermediate lies in its potential to serve as a scaffold for more complex, high-value molecules. Phenylacetonitrile and its derivatives are crucial precursors in the synthesis of numerous pharmaceuticals.[10] The nitrile group is a versatile functional handle; it can be hydrolyzed to a carboxylic acid, reduced to an amine, or act as a key interacting element within a biological target.
-
Medicinal Chemistry Scaffold: The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups in ligand-protein interactions.[11] The specific substitution pattern on the aromatic ring (chloro, fluoro, methoxy) is frequently found in bioactive molecules, influencing properties like metabolic stability, binding affinity, and membrane permeability. This compound could serve as a key intermediate in the synthesis of novel inhibitors for enzymes such as dipeptidyl peptidase 4 (DPP4) or various carbonic anhydrases.[12][13]
-
Fragment-Based Drug Discovery (FBDD): With a molecular weight under 200 g/mol , this compound is an ideal candidate for fragment-based screening campaigns to identify initial hits against therapeutic targets.
-
Agrochemicals: Substituted phenylacetonitriles have also been investigated as uncouplers of oxidative phosphorylation, a mechanism relevant to the development of pesticides.[14]
Conclusion
2-Chloro-6-fluoro-3-methoxyphenylacetonitrile (CAS: 1017777-64-8) is a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. This guide provides a foundational understanding of its properties, a logical and detailed synthetic protocol, predictive analytical data for its characterization, and essential safety guidelines. By leveraging the information presented, researchers can confidently synthesize, handle, and explore the applications of this versatile compound in their drug discovery and development programs.
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